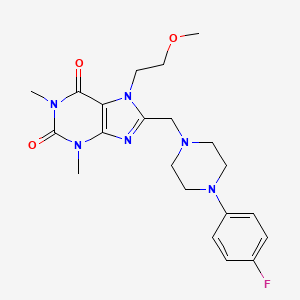

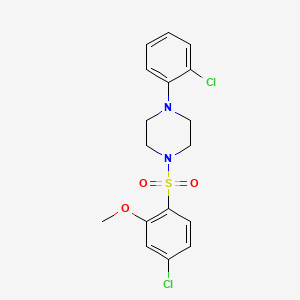

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide, is a derivative of uracil, which is a fundamental component of nucleic acids. Uracil derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The papers provided discuss the synthesis and evaluation of various uracil derivatives with potential anticonvulsant activity and other biological properties .

Synthesis Analysis

The synthesis of uracil derivatives often involves multi-step reactions starting from basic precursors. For instance, the synthesis of a library of new hybrid compounds derived from propanamides and butanamides, which include uracil moieties, has been reported. These compounds were designed by combining chemical fragments of known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . Another study describes a one-pot synthesis method for three uracil derivatives, which were then examined using X-ray crystallography, FT-IR, and NMR spectroscopy . Additionally, acetylation and formylation reactions have been used to produce N-pyrimidinylacetamide derivatives, which serve as building blocks for further chemical transformations .

Molecular Structure Analysis

The molecular structure of uracil derivatives is crucial for their biological activity. X-ray crystallography has been employed to determine the crystal structure of these compounds, revealing their space groups and cell constants. For example, one of the compounds studied is monoclinic with space group P 21/c . The supramolecular architectures of these compounds involve N–H···O hydrogen bonds, which are significant for their stability and interactions with biological targets .

Chemical Reactions Analysis

Uracil derivatives can undergo various chemical reactions, which allow for the construction of diverse heterocyclic compounds. The reactivity of a β-chloroenaldehyde derivative towards primary and heterocyclic amines has been explored, yielding Schiff bases. This derivative has also been used to synthesize nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine through reactions with bifunctional nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of uracil derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the physical state and stability of these compounds. The biological evaluation of these derivatives, particularly their anticonvulsant activity, has been a focus of research. Compounds with broad spectra of activity across preclinical seizure models have been identified, with one compound demonstrating a distinctly better safety profile than clinically relevant AEDs . The analytical and spectral data are essential for deducing the structures and properties of newly synthesized products .

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives have been synthesized for various biological activities. For example, certain furochromone pyrimidine derivatives exhibited analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

Antimicrobial Agents : A series of pyrimidinones and oxazinones were synthesized as antimicrobial agents, indicating the potential application of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).

Pharmaceutical Applications

Cancer Treatment : The fluoropyrimidines are key chemotherapeutic agents in cancer treatment, with their metabolism requiring dihydropyrimidine dehydrogenase. Genetic variations in this enzyme can significantly affect drug toxicity and efficacy (Caudle et al., 2013).

Osteoporosis Therapy : Pyrimidin-5-yl derivatives have been identified as potent antagonists for the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds have shown efficacy in in vivo models of bone turnover (Coleman et al., 2004).

特性

IUPAC Name |

3-(2,4-dioxopyrimidin-1-yl)-N-(6-methoxypyrimidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-21-11-6-8(13-7-14-11)15-9(18)2-4-17-5-3-10(19)16-12(17)20/h3,5-7H,2,4H2,1H3,(H,16,19,20)(H,13,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLBUFYXXZRAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)CCN2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

![2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide](/img/structure/B3014219.png)

![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)